molecular formula C13H11ClN+ B492359 1-[1-(2-chlorophenyl)vinyl]pyridinium

1-[1-(2-chlorophenyl)vinyl]pyridinium

Cat. No.: B492359
M. Wt: 216.68g/mol
InChI Key: XHBUMLYBSZKDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-chlorophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11ClN+ It is a pyridinium salt, which means it contains a positively charged pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1-(2-chlorophenyl)vinyl]pyridinium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide, to form the corresponding vinylpyridine derivative. This intermediate is then subjected to quaternization using an alkylating agent, such as methyl iodide, to yield the final pyridinium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .

Scientific Research Applications

1-[1-(2-chlorophenyl)vinyl]pyridinium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-chlorophenyl)vinyl]pyridinium
  • 1-[1-(3-chlorophenyl)vinyl]pyridinium
  • 1-[1-(4-fluorophenyl)vinyl]pyridinium

Uniqueness

1-[1-(2-chlorophenyl)vinyl]pyridinium is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C13H11ClN+

Molecular Weight

216.68g/mol

IUPAC Name

1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C13H11ClN/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14/h2-10H,1H2/q+1

InChI Key

XHBUMLYBSZKDHQ-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2

Canonical SMILES

C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2

Origin of Product

United States

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